N-methyl-N'-(3-methylisoxazol-5-yl)benzenecarboximidamide
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Overview
Description
N-methyl-N’-(3-methylisoxazol-5-yl)benzenecarboximidamide is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an isoxazole ring and a benzenecarboximidamide group .
Preparation Methods
The synthesis of N-methyl-N’-(3-methylisoxazol-5-yl)benzenecarboximidamide involves several steps. One common synthetic route includes the reaction of 3-amino-5-methylisoxazole with benzenecarboximidoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-methyl-N’-(3-methylisoxazol-5-yl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-methyl-N’-(3-methylisoxazol-5-yl)benzenecarboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N’-(3-methylisoxazol-5-yl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in various applications .
Comparison with Similar Compounds
N-methyl-N’-(3-methylisoxazol-5-yl)benzenecarboximidamide can be compared with other similar compounds, such as:
3-Amino-5-methylisoxazole: This compound is an intermediate in the synthesis of N-methyl-N’-(3-methylisoxazol-5-yl)benzenecarboximidamide and shares the isoxazole ring structure.
N-(5-methylisoxazol-3-yl)malonamide: This compound has a similar isoxazole ring and is used in various chemical reactions and applications.
The uniqueness of N-methyl-N’-(3-methylisoxazol-5-yl)benzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N'-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-8-11(16-15-9)14-12(13-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSWWFHZRNXUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=NC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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